molecular formula C14H16BrN B13205074 6-Bromo-3,4-diethyl-2-methylquinoline

6-Bromo-3,4-diethyl-2-methylquinoline

Katalognummer: B13205074
Molekulargewicht: 278.19 g/mol
InChI-Schlüssel: NSUFKOQLLMFBBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3,4-diethyl-2-methylquinoline is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, characterized by the presence of bromine, ethyl, and methyl groups, is of interest due to its potential biological activities and synthetic versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-diethyl-2-methylquinoline typically involves the functionalization of a quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable methods such as microwave-assisted synthesis and solvent-free reactions. These methods are designed to be more environmentally friendly and cost-effective. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3,4-diethyl-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3,4-diethyl-2-methylquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-3,4-diethyl-2-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline backbone.

    Ciprofloxacin: An antibiotic that contains a quinoline ring.

Uniqueness

6-Bromo-3,4-diethyl-2-methylquinoline is unique due to the specific substitution pattern on the quinoline ring, which can confer distinct chemical and biological properties. The presence of bromine, ethyl, and methyl groups can influence its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C14H16BrN

Molekulargewicht

278.19 g/mol

IUPAC-Name

6-bromo-3,4-diethyl-2-methylquinoline

InChI

InChI=1S/C14H16BrN/c1-4-11-9(3)16-14-7-6-10(15)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

NSUFKOQLLMFBBE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C2C=CC(=CC2=C1CC)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.